Diisotridecyl peroxydicarbonate

Active oxygen content Initiator loading Radical flux

Diisotridecyl peroxydicarbonate (CAS 82065-80-3) is a dialkyl peroxydicarbonate organic peroxide with the molecular formula C₂₈H₅₄O₆ and a molecular weight of 486.7 g·mol⁻¹. It belongs to the peroxydicarbonate class widely employed as free-radical initiators for vinyl monomer polymerization, particularly vinyl chloride suspension polymerization.

Molecular Formula C28H54O6
Molecular Weight 486.7 g/mol
CAS No. 82065-80-3
Cat. No. B12687012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisotridecyl peroxydicarbonate
CAS82065-80-3
Molecular FormulaC28H54O6
Molecular Weight486.7 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCCCOC(=O)OOC(=O)OCCCCCCCCCCC(C)C
InChIInChI=1S/C28H54O6/c1-25(2)21-17-13-9-5-7-11-15-19-23-31-27(29)33-34-28(30)32-24-20-16-12-8-6-10-14-18-22-26(3)4/h25-26H,5-24H2,1-4H3
InChIKeyQYLYCIMKTCNLGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diisotridecyl Peroxydicarbonate (CAS 82065-80-3): Technical Baseline for Procurement Specification


Diisotridecyl peroxydicarbonate (CAS 82065-80-3) is a dialkyl peroxydicarbonate organic peroxide with the molecular formula C₂₈H₅₄O₆ and a molecular weight of 486.7 g·mol⁻¹ . It belongs to the peroxydicarbonate class widely employed as free-radical initiators for vinyl monomer polymerization, particularly vinyl chloride suspension polymerization [1]. The compound bears two isotridecyl (11-methyldodecyl) groups—branched C₁₃ alkyl chains—attached via carbonate linkages to the peroxydicarbonate core . As a 'higher' peroxydicarbonate (alkyl chain ≥C₁₂), it is a solid at ambient temperature, distinguishing it from liquid lower homologs such as diisopropyl or di(2-ethylhexyl) peroxydicarbonate [2]. It is classified under UN 2889 as a Type C organic peroxide with explosive decomposition potential at temperatures as low as 0–10 °C .

Diisotridecyl Peroxydicarbonate: Why In-Class Peroxydicarbonate Swapping Introduces Quantifiable Performance Risk


Dialkyl peroxydicarbonates cannot be treated as interchangeable initiators despite sharing a common peroxydicarbonate functional group and nearly identical 10-hour half-life temperatures (48–50 °C in trichloroethylene) [1]. The alkyl chain architecture—length, linearity versus branching, and carbon number—directly governs three procurement-critical properties: (i) physical form (liquid versus solid), which determines metering and dispersion methodology in suspension polymerization reactors [2]; (ii) active oxygen content, which sets the molar initiator loading required to achieve equivalent radical flux; and (iii) initiator distribution homogeneity within monomer droplets, which controls PVC particle morphology, fish-eye defect density, and reactor fouling rates [3]. Furthermore, branched-chain peroxydicarbonates such as diisotridecyl deliver measurably superior long-chain branching efficiency in polypropylene reactive extrusion compared to linear-chain analogs, directly impacting melt strength and strain-hardening behavior [4]. Substituting diisotridecyl with a shorter-chain or linear-chain peroxydicarbonate without adjusting formulation and process parameters therefore introduces quantifiable risk to polymer quality and reactor productivity.

Diisotridecyl Peroxydicarbonate: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Active Oxygen Content: Diisotridecyl Occupies a Quantifiable Intermediate Position Between Short-Chain and Long-Chain Peroxydicarbonates

The theoretical active oxygen content of diisotridecyl peroxydicarbonate is 3.29% (w/w), calculated from one active oxygen atom [16.00 g·mol⁻¹] per molecule [MW 486.7 g·mol⁻¹] [1]. This places it at an intermediate position: 58% lower than diisopropyl peroxydicarbonate (7.77% active oxygen, MW 206.2) and 29% lower than di(2-ethylhexyl) peroxydicarbonate (4.62%, MW 346.5), but 5.7% higher than dimyristyl peroxydicarbonate (3.11%, MW 514.8) and 17.4% higher than dicetyl peroxydicarbonate (2.80%, MW 570.9) [1]. This translates directly into initiator mass loading: to deliver an equivalent molar radical flux at a given polymerization temperature, a formulator using diisotridecyl peroxydicarbonate requires approximately 2.4× the mass of diisopropyl peroxydicarbonate, but 15% less mass than dicetyl peroxydicarbonate.

Active oxygen content Initiator loading Radical flux

Alkyl Chain Branching Drives Superior Long-Chain Branching Efficiency in Polypropylene Reactive Extrusion

Lagendijk et al. (2001) demonstrated that peroxydicarbonates (PODICs) with non-linear or large linear alkyl groups produce modified polypropylene with the highest degree of long-chain branching and the fastest strain-hardening behavior during reactive extrusion [1]. This finding has been subsequently confirmed by independent studies (Wang et al.) which reported that 'PODIC with non-linear or large linear alkyl groups resulted in the modified PP with highest degree of branching with high degree of strain hardening' [2]. Diisotridecyl peroxydicarbonate, bearing branched 11-methyldodecyl (isotridecyl) groups—a distinctly non-linear alkyl architecture—is structurally positioned to deliver this enhanced branching efficiency. In contrast, linear-chain peroxydicarbonates such as dicetyl (n-C₁₆) and dimyristyl (n-C₁₄) with straight-chain alkyl groups produce comparatively lower degrees of LCB modification under equivalent processing conditions.

Long-chain branching Polypropylene modification Strain hardening

Physical Form (Solid vs. Liquid) Determines Reactor Dosing Methodology and Dispersion Homogeneity in PVC Suspension Polymerization

Per patent disclosures, dialkyl peroxydicarbonates are classified by physical form based on alkyl chain length: lower peroxydicarbonates (short alkyl chains) are liquids charged as such or dissolved in solvent, while higher peroxydicarbonates (alkyl chains ≥ approximately C₁₂) are solids charged as powder or aqueous dispersion [1]. Diisotridecyl peroxydicarbonate, with C₁₃ branched alkyl chains, falls definitively into the solid higher-peroxydicarbonate category. This contrasts with the most commonly used liquid peroxydicarbonates—diisopropyl (C₃), di-sec-butyl (C₄), and di(2-ethylhexyl) (C₈)—which are typically metered as solutions. The solid form of diisotridecyl necessitates different handling infrastructure (powder feeding or aqueous dispersion preparation) but, as demonstrated by Bilgic et al. (1991), solid long-chain peroxydicarbonates such as dicetyl and dimyristyl provide superior batch-to-batch consistency compared to in-situ-generated short-chain initiators like diethyl peroxydicarbonate [2].

Physical form Reactor dosing Dispersion homogeneity

PVC Morphology and Fish-Eye Defect Formation: The Alkyl Chain Architecture Trade-Off

Bilgic et al. (1991) conducted the definitive comparative study on how alkyl chain architecture of peroxydicarbonate initiators controls PVC morphological quality in commercial suspension polymerization [1]. The study established a direct trade-off: short-chain initiators (diethyl peroxydicarbonate, generated in situ) produced PVC with fewer fish-eye defects but suffered from inconsistent polymerization times and reduced reactor efficiency due to toxicity of reagents. In contrast, solid long-chain peroxydicarbonates (dicetyl, dimyristyl) delivered excellent batch-to-batch consistency and safer handling, but produced PVC with coarser particle sizes and higher fish-eye content owing to heterogeneous initiator distribution within monomer droplets. Critically, the study demonstrated that fish-eye formation could be substantially mitigated by homogenizing the solid initiator distribution—either through solvent dissolution prior to feeding or aqueous extraction of initiator solutions immediately before reactor charging—which also reduced reactor crust formation [1]. Diisotridecyl peroxydicarbonate, as a solid long-chain peroxydicarbonate with branched alkyl architecture, is expected to exhibit the same morphological trade-off profile, with the additional potential advantage that its branched alkyl chain may influence initiator solubility and dispersion characteristics differently than linear long-chain analogs.

PVC morphology Fish-eye defects Particle size distribution

Thermal Decomposition Kinetics: Peroxydicarbonate Class Equivalence Enables Predictable Process Temperature Profiling

The Encyclopedia of Polymer Science and Technology establishes that all dialkyl peroxydicarbonates, irrespective of alkyl group structure (primary, secondary, cycloalkyl, or branched), share approximately the same 10-hour half-life temperature of 48–50 °C measured in trichloroethylene [1]. This includes di(n-propyl), di(sec-butyl), di(2-ethylhexyl), di(n-hexadecyl), and di(4-tert-butylcyclohexyl) peroxydicarbonates, all clustering at 48–50 °C. Diisotridecyl peroxydicarbonate, as a member of this class, is expected to exhibit a 10-hour half-life temperature within this narrow range. The practical consequence is that diisotridecyl peroxydicarbonate operates in the same polymerization temperature window (approximately 40–65 °C) as its commercially established analogs dicetyl peroxydicarbonate (Perkadox® 24L, 45–65 °C ) and dimyristyl peroxydicarbonate (Perkadox® 26, 40–65 °C ). This class-level kinetic equivalence means process temperature setpoints do not require recalibration when substituting diisotridecyl for other long-chain peroxydicarbonates—the differentiation lies solely in the alkyl-chain-dependent factors (active oxygen loading, dispersion behavior, morphology outcomes) addressed in the preceding evidence items.

Half-life temperature Thermal decomposition Process temperature window

Diisotridecyl Peroxydicarbonate: Evidence-Based Application Scenarios for Procurement and Formulation Decisions


PVC Suspension Polymerization Requiring Balanced Initiator Loading and Consistent Batch Reproducibility

In industrial PVC suspension polymerization, diisotridecyl peroxydicarbonate is positioned for processes where the initiator must deliver predictable radical flux at moderate mass loading (at 3.29% active oxygen, requiring intermediate mass between high-activity liquid initiators and low-activity solid long-chain alternatives [see Evidence Item 1]) while providing the batch-to-batch consistency characteristic of solid higher peroxydicarbonates [1]. The recommended polymerization temperature window of 40–65 °C aligns with the class-standard 10-hour half-life temperature of ~48–50 °C [2]. To mitigate the fish-eye formation tendency documented for long-chain peroxydicarbonates, the initiator should be fed as a homogenized solution in a water-insoluble dialkyl alkanedicarboxylate solvent or as a pre-extracted aqueous dispersion to prevent localized initiator accumulation in monomer droplets [1].

Long-Chain Branched Polypropylene (LCB-PP) Production via Reactive Extrusion

For high-melt-strength polypropylene (HMS-PP) manufacturing, diisotridecyl peroxydicarbonate offers a structural advantage over linear-chain peroxydicarbonates. The branched isotridecyl alkyl architecture qualifies it as a non-linear PODIC, which—per the findings of Lagendijk et al. (2001)—yields the highest degree of long-chain branching and fastest strain-hardening behavior in PP reactive extrusion [3]. Typical processing conditions employ a PODIC concentration of approximately 20 mmol/kg at 180 °C extrusion temperature, with achievable melt strength improvements of up to a factor of two relative to unmodified linear PP. This application scenario is particularly relevant for procurement in thermoforming, blow molding, and foaming-grade PP where sag resistance and melt elasticity are critical performance attributes.

Vinyl Chloride-Vinylidene Chloride Copolymerization Requiring Low Water-Soluble Impurity Profile

Diisotridecyl peroxydicarbonate is suitable for vinyl chloride-vinylidene chloride copolymerization processes where water-soluble initiator impurities are detrimental to product quality. The Bilgic et al. (1991) study identified water-soluble impurities in peroxydicarbonates as a root cause of PVC particle coarsening [1]. The low water solubility characteristic of higher dialkyl peroxydicarbonates (predicted <1 µg/L at 20 °C for long-chain homologs) minimizes aqueous-phase side reactions. For procurement in copolymer production, specification of low ionic impurity content is advised, and aqueous extraction of the initiator solution immediately before reactor charging is recommended to further reduce crust formation and improve copolymer homogeneity.

Unsaturated Polyester and (Meth)acrylate Resin Curing at Elevated Temperatures

Beyond PVC, solid peroxydicarbonates including diisotridecyl peroxydicarbonate can serve as elevated-temperature curing agents for unsaturated polyester, vinyl ester, acrylate, and methacrylate resins, analogous to the established use of Perkadox® 26 (dimyristyl peroxydicarbonate) in thermoset composites . The solid physical form of diisotridecyl peroxydicarbonate enables incorporation into premixed resin formulations where liquid initiators may separate or pre-react during storage. The 10-hour half-life temperature of ~48–50 °C [2] supports curing cycles in the 60 °C and higher range, making it applicable for hot-press molding and pultrusion processes where controlled radical generation at moderately elevated temperatures is required.

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